

Application Notes and Protocols for the Isolation of Roseoflavin from Bacterial Cultures

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of **roseoflavin**, a riboflavin analog with antibiotic properties, from bacterial cultures. The primary producers of **roseoflavin** are species within the genus Streptomyces, including Streptomyces davawensis, Streptomyces cinnabarinus, and Streptomyces berlinensis.[1][2] Genetically engineered microorganisms like Corynebacterium glutamicum have also been developed for **roseoflavin** production.[3]

Data Summary: Roseoflavin Production Titers

The following table summarizes reported **roseoflavin** production yields from various bacterial strains and culture conditions. This data can be used for comparison and to guide strain selection and process optimization.



Bacterial Strain	Culture Conditions	Production Titer	Reference
Streptomyces 14.2	YS broth, 30°C, 80 hours	~1.1 µM	[1]
Recombinant S. davaonensis	-	34.9 ± 5.2 μM (~14 mg/L)	[4]
Engineered C. glutamicum CgRose6	Glucose minimal medium + thiamine	17.4 ± 1.5 mg/L	[3]
Engineered C. glutamicum CgRose5	-	10.7 ± 0.5 mg/L (48 hours)	[3]
Engineered C. glutamicum CgRose2	-	4.6 ± 0.4 mg/L (24 hours)	[3]
Recombinant C. glutamicum	-	~0.7 mg/L	[4]
Recombinant K. phaffii	Shake-flask culture	5 mg/L	[5]

Experimental Protocols

Protocol 1: Cultivation of Streptomyces for Roseoflavin Production

This protocol describes the cultivation of Streptomyces species for the production of **roseoflavin**.

Materials:

- Streptomyces strain (e.g., S. davawensis, S. berlinensis)
- Yeast Extract-Starch (YS) Broth
- Mannitol-Soy (MS) Agar
- Spore suspension of the selected Streptomyces strain



- Sterile flasks
- Incubator shaker

Procedure:

- Inoculum Preparation:
 - Prepare a spore suspension from a well-sporulated culture of the Streptomyces strain grown on MS agar.[6]
 - Inoculate 50 mL of YS broth in a 300 mL flask with approximately 5 x 10⁶ spores.
- Cultivation:
 - Incubate the cultures aerobically at 30°C with shaking for a period ranging from 80 hours to 14 days.[1][2] Roseoflavin synthesis typically occurs in the stationary phase of growth.
 [1]
 - Monitor the culture for the appearance of a characteristic red color, indicating roseoflavin production.[6]

Protocol 2: Extraction and Initial Purification of Roseoflavin

This protocol details the extraction of roseoflavin from the culture supernatant.

Materials:

- Bacterial culture from Protocol 1
- Centrifuge and tubes
- α-amylase (for starch-containing media)
- 5% (w/v) Trichloroacetic acid (TCA)
- 0.2 μm regenerated cellulose membrane filters



Ethyl acetate (optional, for solvent extraction)

Procedure:

- Cell Separation:
 - Harvest the culture by centrifugation at 8,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[1]
 - Carefully collect the supernatant, which contains the secreted **roseoflavin**.
- Pre-treatment for Starch-Containing Media:
 - If YS broth or another starch-containing medium was used, treat the supernatant with αamylase for 10 minutes at room temperature to digest the starch.[1]
 - Precipitate interfering proteins by adding 5% (w/v) TCA and incubating for 10 minutes at 4°C.[1]
 - Clarify the supernatant by centrifugation at 8,000 x g for 10 minutes at 4°C.[1]
- Filtration:
 - Filter the clarified supernatant through a 0.2 μm regenerated cellulose membrane filter prior to HPLC analysis.[1]
- Solvent Extraction (Alternative Method):
 - Alternatively, the culture filtrate can be extracted with an equal volume of ethyl acetate by vigorous shaking.[7] The organic phase containing **roseoflavin** is then separated and can be concentrated under reduced pressure.

Protocol 3: HPLC Purification of Roseoflavin

This protocol outlines the final purification of **roseoflavin** using High-Performance Liquid Chromatography (HPLC).

Materials:



- Filtered supernatant from Protocol 2
- HPLC system with a UV/Vis detector
- Reversed-phase HPLC column (e.g., Phenomenex Biphenyl, 2.6 μm, 150 mm x 2.1 mm or C18)[1]
- Mobile Phase A: 10 mM formic acid, 10 mM ammonium formate, pH 3.7[1]
- Mobile Phase B: Methanol[1]
- Roseoflavin standard

Procedure:

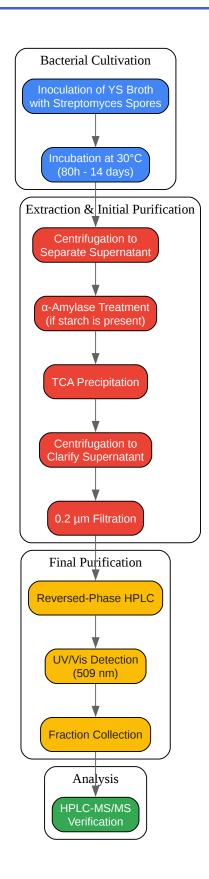
- HPLC System Setup:
 - Equilibrate the HPLC column with the initial mobile phase conditions.
- Gradient Elution:
 - Inject the filtered supernatant onto the column.
 - Perform a gradient elution. An example gradient starts at 15% (v/v) methanol and increases to separate roseoflavin.[1]
 - Set the flow rate (e.g., 0.2 mL/min) and column temperature (e.g., 50°C) as optimized for the specific column and system.[1]
- Detection and Fraction Collection:
 - Monitor the elution profile at 509 nm, the characteristic absorption maximum for roseoflavin.[1]
 - Collect the fractions corresponding to the roseoflavin peak, identified by comparison with the retention time of a roseoflavin standard.
- Verification:



• Confirm the identity and purity of the isolated **roseoflavin** using HPLC-MS/MS analysis.[1]

Visualizations Roseoflavin Isolation Workflow



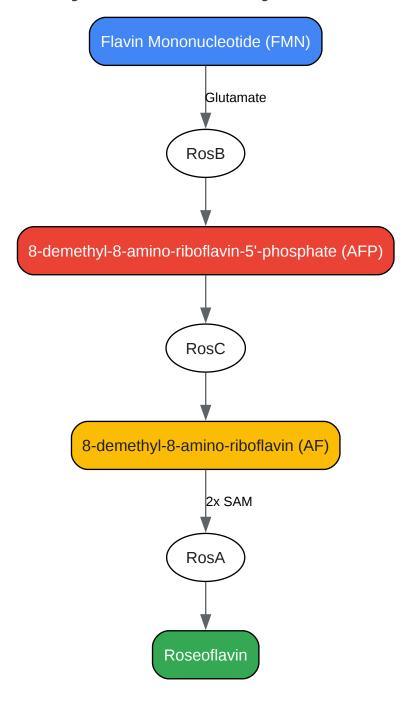


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Caption: Experimental workflow for the isolation of **roseoflavin**.



Roseoflavin Biosynthetic Pathway



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Caption: Biosynthesis of roseoflavin from FMN.



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